Chemical structure and molecular weight of Methyl 3-phenylisoxazole-5-carboxylate
Chemical structure and molecular weight of Methyl 3-phenylisoxazole-5-carboxylate
Executive Summary
Methyl 3-phenylisoxazole-5-carboxylate (CAS: 1081-30-7) is a critical heterocyclic building block in medicinal chemistry. Belonging to the 1,2-oxazole family, this compound serves as a versatile pharmacophore scaffold, particularly in the development of glutamate receptor ligands (AMPA/kainate), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).
Its structural significance lies in the 3,5-disubstitution pattern, which positions the phenyl ring and the ester functionality in a geometry that mimics the spatial arrangement of cis-peptide bonds, making it a valuable bioisostere in peptidomimetic design. This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization.
Physicochemical Profile
The following data represents the core identity and physical constants for Methyl 3-phenylisoxazole-5-carboxylate.
| Property | Value | Notes |
| IUPAC Name | Methyl 3-phenylisoxazole-5-carboxylate | |
| CAS Number | 1081-30-7 | Distinct from 5-phenyl isomer (CAS 51677-09-9) |
| Molecular Formula | ||
| Molecular Weight | 203.19 g/mol | Monoisotopic Mass: 203.058 |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 98–100 °C | Solvent dependent (typically EtOH/Hexane) |
| Solubility | Soluble in DCM, CHCl3, DMSO, MeOH | Sparingly soluble in water |
| Partition Coeff. | LogP ~ 2.5 (Predicted) | Lipophilic character dominates |
Structural Analysis & Electronic Properties[3]
The isoxazole ring is an aromatic system containing adjacent oxygen and nitrogen atoms.[1] In this specific isomer, the phenyl group is at position 3 and the methyl ester is at position 5 .
-
Electronic Distribution: The oxygen atom exerts an electron-withdrawing inductive effect (-I), while the nitrogen lone pair contributes to the aromatic sextet. The C5 position, flanked by the ring oxygen and the ester carbonyl, is highly electrophilic.
-
Regioisomerism Warning: Researchers must distinguish this compound from its isomer, Methyl 5-phenylisoxazole-3-carboxylate . The 3-phenyl isomer (target) is thermodynamically stable but requires specific synthetic control to avoid mixtures during cycloaddition.
Structural Diagram (DOT Visualization)
The following diagram illustrates the specific atom numbering and connectivity.
Caption: Connectivity map of the isoxazole core showing the critical 3-phenyl and 5-carboxylate substitution pattern.
Synthetic Pathways[5]
Method A: [3+2] Cycloaddition (The "Discovery" Route)
This method is preferred for generating libraries of analogs. It involves the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne.[2][1][3]
-
Mechanism: Benzonitrile oxide (generated in situ) reacts with methyl propiolate.
-
Regioselectivity Challenge: The reaction can produce both the 3,5-disubstituted (target) and 3,4-disubstituted isomers. However, steric and electronic factors generally favor the 3,5-isomer.
-
Protocol:
-
Precursor: Dissolve benzaldehyde oxime in DMF.
-
Chlorination: Treat with N-chlorosuccinimide (NCS) to form benzohydroximoyl chloride.
-
Cycloaddition: Add methyl propiolate and a base (Et3N) dropwise at 0°C. The base generates the nitrile oxide species in situ.
-
Purification: The 3,5-isomer is typically less polar; separate via flash column chromatography (Hexane/EtOAc).
-
Method B: Esterification of Carboxylic Acid (The "Scale-Up" Route)
For larger batches, starting from the commercially available 3-phenylisoxazole-5-carboxylic acid is more robust.
-
Step 1: Activation of the acid using Thionyl Chloride (
) to form the acid chloride. -
Step 2: Nucleophilic acyl substitution with Methanol.
Reaction Workflow Diagram
Caption: Synthetic workflow via 1,3-dipolar cycloaddition showing the divergence of regioisomers.
Analytical Validation (QC Standards)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1H NMR (400 MHz, CDCl3)
The proton NMR spectrum is the primary tool for distinguishing the 3,5-isomer from the 3,4-isomer.
- 7.80 – 7.85 (m, 2H): Ortho-protons of the phenyl ring.
- 7.45 – 7.55 (m, 3H): Meta/Para-protons of the phenyl ring.
- 7.25 (s, 1H): Isoxazole C4-H . This singlet is diagnostic. In the 3,4-isomer, the C5-H would appear further downfield (typically >8.0 ppm) due to the proximity to oxygen.
-
3.98 (s, 3H): Methyl ester protons (
).
Mass Spectrometry (ESI/EI)[7]
-
Molecular Ion (
): 203 m/z. -
Fragmentation: Loss of methoxy group (
) and are common fragmentation pathways for isoxazole esters.
Pharmaceutical Utility
Methyl 3-phenylisoxazole-5-carboxylate is not just a final product but a "privileged scaffold" intermediate.
-
Glutamate Receptor Modulation: The isoxazole core is a rigid bioisostere for the carboxylic acid/amine distance found in glutamate. Derivatives of this ester are hydrolyzed to acids which serve as AMPA receptor agonists/antagonists.
-
Peptidomimetics: The 3,5-substitution pattern locks substituents in a specific vector, mimicking
-turn structures in proteins. -
Antibacterial Activity: The lipophilic phenyl group combined with the polar isoxazole head group allows for membrane penetration, a feature exploited in designing novel antibiotics against Gram-positive bacteria.
References
-
National Institutes of Health (NIH) / PMC. (2014). Crystal structure and synthesis of Methyl 3-phenylisoxazole-5-carboxylate. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2019). Regioselectivity in [3+2] cycloadditions of nitrile oxides. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate Compound Summary. Available at: [Link]
-
SpectraBase. (2024). NMR Data for Isoxazole Derivatives. Available at: [Link]
